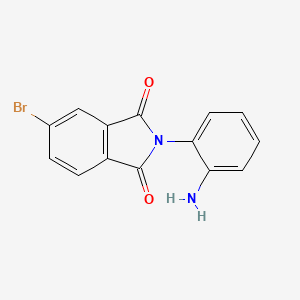

2-(2-aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione

Description

Properties

IUPAC Name |

2-(2-aminophenyl)-5-bromoisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O2/c15-8-5-6-9-10(7-8)14(19)17(13(9)18)12-4-2-1-3-11(12)16/h1-7H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIOUSSQNKVFJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N2C(=O)C3=C(C2=O)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with the aryl hydrocarbon receptor (ahr) pathway . The AHR is a ligand-activated transcription factor that regulates the transcription of several genes, many of which are involved in xenobiotic metabolism .

Mode of Action

Based on the behavior of structurally similar compounds, it is plausible that this compound may act as a ligand for the ahr, leading to the activation of the receptor and subsequent transcription of target genes .

Biochemical Pathways

Compounds that interact with the ahr pathway can influence the expression of various genes, including those involved in xenobiotic metabolism . This can lead to changes in the metabolism and detoxification of various substances within the cell.

Result of Action

Activation of the ahr pathway can lead to changes in gene expression, potentially influencing cellular functions such as metabolism and detoxification .

Biological Activity

2-(2-aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione, also known by its CAS number 1098352-75-0, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound's chemical structure can be described as follows:

| Property | Value |

|---|---|

| Chemical Formula | CHBrNO |

| Molecular Weight | 317.14 g/mol |

| IUPAC Name | 2-(2-aminophenyl)-5-bromoisoindole-1,3-dione |

| PubChem CID | 43345920 |

Research indicates that derivatives of isoindole compounds often exhibit biological activities through various mechanisms. For instance, they may disrupt microtubule formation, which is crucial for cell division. This mechanism is shared among several anticancer agents, highlighting the potential of this compound in cancer therapy .

Anticancer Activity

Recent studies have investigated the anticancer properties of isoindole derivatives. For example:

- Cell Line Studies : Compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. In particular, structural modifications can enhance their efficacy against resistant cancer types .

- Mechanistic Insights : The compound's structural features influence its biological potency. The presence of bromine and amino groups appears to enhance interactions with tubulin, leading to effective inhibition of cell proliferation .

Case Studies

A notable study evaluated the effects of isoindole derivatives on hepatocellular carcinoma (HCC) cells. The results indicated that specific modifications to the isoindole scaffold could selectively inhibit tumorigenic cell growth while sparing non-tumorigenic cells. This selectivity is critical for minimizing side effects in cancer therapies .

Data Summary

The following table summarizes key findings from various studies on the biological activity of isoindole derivatives:

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly as a scaffold for drug development. Its structure allows for modifications that can lead to various pharmacological activities.

Case Study: Anticancer Activity

Research indicates that derivatives of isoindole compounds exhibit anticancer properties. For instance, studies have demonstrated that certain isoindole derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .

Organic Synthesis

Due to its unique structural features, 2-(2-aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione serves as a versatile intermediate in organic synthesis.

Synthesis of Novel Compounds

This compound can be utilized to synthesize more complex molecules through reactions such as:

Material Science

Research has explored the use of this compound in developing new materials, particularly in electronics and photonics.

Case Study: Organic Light Emitting Diodes (OLEDs)

Studies have shown that incorporating isoindole derivatives into OLEDs can enhance their performance due to improved charge transport properties and thermal stability .

Biological Studies

The compound is also used in biological studies to understand its interactions with biological systems.

Case Study: Enzyme Inhibition

Research has indicated that isoindole derivatives can act as enzyme inhibitors, which can be crucial in developing therapeutic agents targeting specific enzymes involved in disease pathways .

Data Tables

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-(2-Aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione

- CAS Registry Number : 1098352-75-0

- Molecular Formula : C₁₄H₉BrN₂O₂

- Molecular Weight : 317.14 g/mol

- Purity : 95% (commercial grade)

Structural Features: The compound consists of an isoindole-1,3-dione core substituted with a 2-aminophenyl group at position 2 and a bromine atom at position 5 (Figure 1).

Structural Analogues of Isoindole-1,3-dione Derivatives

Key structural variations among similar compounds include:

Halogen Substitution : Bromine vs. iodine or other halogens.

Aromatic/Non-Aromatic Substituents: Aminophenyl vs. dioxopiperidinyl or benzyl groups.

Functional Group Modifications: Amino groups for hydrogen bonding vs. carbonyl-rich groups for solubility or target binding.

Table 1: Comparative Analysis of Selected Isoindole-1,3-dione Derivatives

Physicochemical and Functional Differences

Halogen Effects: Bromine (Br): Moderate electronegativity and size; balances lipophilicity and reactivity.

Substituent Impact: Aminophenyl: Introduces basicity and hydrogen-bonding capacity, beneficial for interactions with biological targets. Dioxopiperidinyl/Benzyl: Electron-withdrawing carbonyl groups reduce basicity but improve metabolic stability and solubility .

Biological Relevance: The target compound’s aminophenyl group may favor interactions with enzymes or receptors requiring aromatic stacking or hydrogen bonding. Dioxopiperidinyl derivatives (e.g., PROTACs) are optimized for proteasome-mediated protein degradation, as seen in androgen receptor-targeting analogs .

Commercial and Research Status

- Analogues : Actively researched for therapeutic applications, particularly in oncology and neurodegenerative diseases .

Preparation Methods

Bromination of Phthalimide Derivatives

A common approach to prepare this compound involves selective bromination of the isoindole-1,3-dione ring system. For example, treatment of a 2-{[(4-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione intermediate with bromine water in glacial acetic acid at room temperature results in the formation of the corresponding bromoacetyl derivative (compound 1 in the referenced study). This bromination is regioselective, targeting the 5-position of the isoindole ring.

Formation of the Aminophenyl Substituent

The 2-aminophenyl moiety is typically introduced via nucleophilic substitution or condensation reactions involving o-phenylenediamine or related amines. One documented method includes the reaction of the bromoacetyl intermediate with o-phenylenediamine, leading to cyclization and formation of the isoindole-1,3-dione core bearing the 2-aminophenyl substituent.

Cyclization and Functional Group Transformations

Further functionalization can be achieved through condensation reactions with various nucleophiles or heterocyclic moieties. For example, the bromoacetyl compound can be reacted with thiourea in absolute ethanol to yield thiazole derivatives via Hantzsch thiazole synthesis. Similarly, condensation with anhydrides like succinic, maleic, or phthalic anhydride under reflux in glacial acetic acid affords pyrrole derivatives. These transformations demonstrate the versatility of the bromo-substituted isoindole-1,3-dione as a key intermediate for diverse chemical modifications.

Oxidation and Further Derivatization

Oxidative transformations can be applied to the bromoacetyl intermediate. Refluxing with selenium dioxide in absolute ethanol leads to the formation of ethyl 2-oxoacetate derivatives, which upon reaction with o-phenylenediamine yield phthalimido quinoxalinone derivatives. This pathway highlights the potential for structural diversification starting from the brominated isoindole core.

Representative Synthetic Scheme Summary

| Step | Starting Material/Intermediate | Reagents/Conditions | Product/Outcome |

|---|---|---|---|

| 1 | 2-{[(4-Acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione | Bromine water, glacial acetic acid, RT | 2-({[4-(bromoacetyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione (Compound 1) |

| 2 | Compound 1 | Thiourea, absolute ethanol | Thiazole derivative (Compound 2) |

| 3 | Compound 2 | Aromatic aldehydes, ethanol, base catalyst | Schiff bases (Compounds 3, 4a,b) |

| 4 | Schiff bases (4a,b) | Thioglycolic acid, dioxane, RT | Thiazolidin-4-one derivatives (5a,b) |

| 5 | Compound 1 | Succinic, maleic, or phthalic anhydride, glacial acetic acid, reflux | Pyrrole derivatives (6a-c) |

| 6 | Compound 1 | Selenium dioxide, absolute ethanol, reflux | Ethyl 2-oxoacetate derivative (13) |

| 7 | Compound 13 | o-Phenylenediamine | Phthalimido quinoxalinone derivative (14) |

Detailed Research Findings

The synthetic methods described have been validated through comprehensive characterization techniques including infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), mass spectrometry, and elemental analysis. The bromination step is crucial for introducing the reactive bromoacetyl functionality that enables subsequent heterocyclic ring formations and derivatizations.

The versatility of the bromo-substituted isoindole-1,3-dione scaffold allows for the synthesis of a broad array of derivatives with potential biological activities, including antimicrobial properties. The preparation methods emphasize mild reaction conditions (room temperature to reflux) and commonly available reagents, making the synthesis accessible and reproducible.

Notes on Purity and Grades

Commercially, this compound is available in various purity grades (99% and above), suitable for research and pharmaceutical applications. Custom synthesis can be performed to meet specific purity and quantity requirements.

Summary Table of Preparation Methods

This detailed account of preparation methods for this compound draws upon diverse research findings and established synthetic protocols, providing a comprehensive guide for researchers interested in the synthesis and functionalization of this compound. The methodologies emphasize the importance of the bromoacetyl intermediate as a versatile building block for further chemical elaboration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.